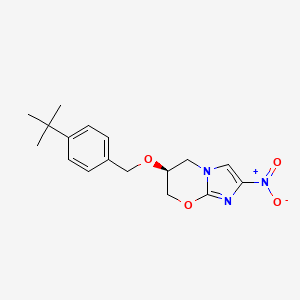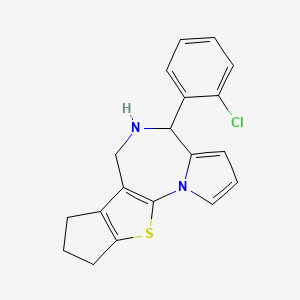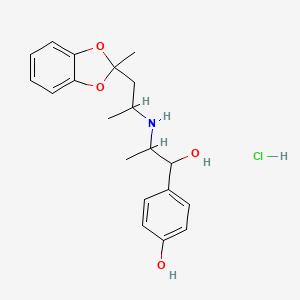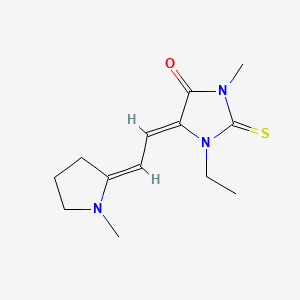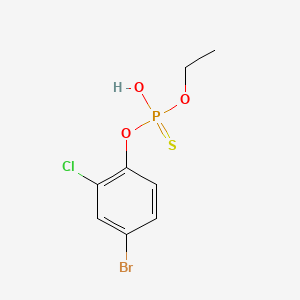
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate is an organophosphate compound widely used as an insecticide. It is known for its effectiveness against a broad spectrum of pests, including chewing and sucking insects. This compound is particularly valued in agricultural settings for its ability to protect crops from damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . Another method involves reacting sodium 2-chloro-4-bromophenol with ethyl chloride in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reaction kettles. The process involves the controlled addition of ethyl chloride to a sodium 2-chloro-4-bromophenol solution, with the reaction temperature maintained below 30°C. A catalyst is added dropwise, and the reaction is allowed to proceed until the desired product is formed .
Chemical Reactions Analysis
Types of Reactions
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorothioate derivatives, while substitution reactions can produce a variety of substituted phenyl phosphorothioates.
Scientific Research Applications
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a model compound in studies of organophosphate chemistry and reaction mechanisms.
Biology: Researchers study its effects on various biological systems, including its toxicity to different organisms.
Medicine: It is investigated for its potential use in developing new insecticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate involves the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately resulting in the death of the target pests . The compound acts as a neurotoxin, disrupting normal nerve function and leading to paralysis and death in insects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate include:
- Dimethoate
- Diazinon
- Acephate
- Chlorpyrifos
- Fenthion
- Fenitrothion
- Phosmet
- Quinalphos
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties such as higher efficacy against certain resistant pest strains and a broader spectrum of activity. Its ability to inhibit acetylcholinesterase more effectively in some cases makes it a valuable tool in pest management.
Properties
CAS No. |
59299-45-5 |
|---|---|
Molecular Formula |
C8H9BrClO3PS |
Molecular Weight |
331.55 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenoxy)-ethoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H9BrClO3PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,15) |
InChI Key |
DKIBGRUYACAWFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(O)OC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


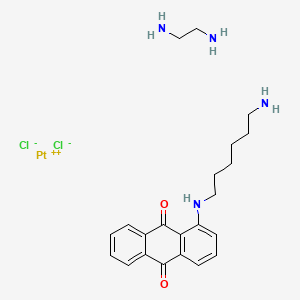
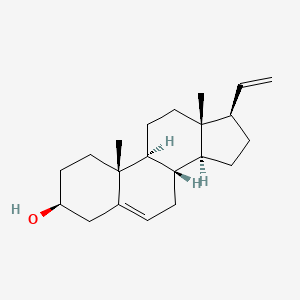
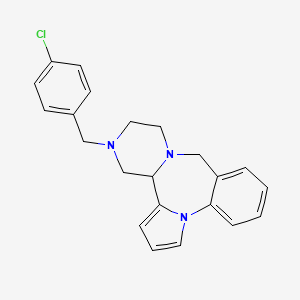


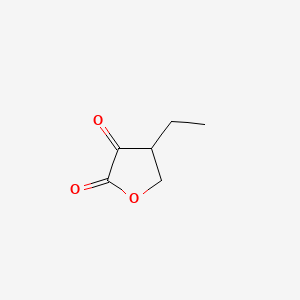
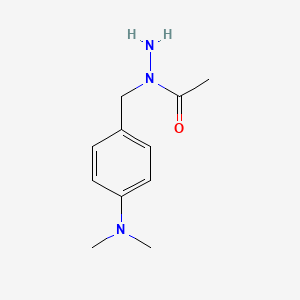
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
